molecular formula C17H13N3O5 B2862750 6-oxo-N-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)-1,6-dihydropyridine-3-carboxamide CAS No. 1226442-64-3

6-oxo-N-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2862750
CAS No.: 1226442-64-3
M. Wt: 339.307
InChI Key: UNCAZFGSNUOCHO-UHFFFAOYSA-N
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Description

6-oxo-N-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)-1,6-dihydropyridine-3-carboxamide is a complex organic compound that features a unique structure combining elements of chromenone and dihydropyridine. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-N-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromenone Moiety: The chromenone structure can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.

    Amination: The chromenone derivative is then reacted with an appropriate amine to introduce the aminoethyl group.

    Dihydropyridine Synthesis: The dihydropyridine ring is formed via the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Coupling Reaction: Finally, the chromenone derivative is coupled with the dihydropyridine intermediate under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include oxidized pyridine derivatives, reduced alcohol derivatives, and various substituted analogs depending on the nucleophiles used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 6-oxo-N-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)-1,6-dihydropyridine-3-carboxamide has shown potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, although further research is needed to confirm these effects.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-oxo-N-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chromenone moiety may bind to active

Properties

IUPAC Name

6-oxo-N-[2-oxo-2-[(2-oxochromen-3-yl)amino]ethyl]-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O5/c21-14-6-5-11(8-18-14)16(23)19-9-15(22)20-12-7-10-3-1-2-4-13(10)25-17(12)24/h1-8H,9H2,(H,18,21)(H,19,23)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCAZFGSNUOCHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)NC(=O)CNC(=O)C3=CNC(=O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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